Enhanced Hydrogen Bond Capacity vs. Deoxy Analog
The presence of the C3-hydroxyl group in the target compound confers significantly higher hydrogen-bonding capacity relative to the non-hydroxylated analog 1-(pyrrolidin-1-ylmethyl)pyrrolidine. This enhances aqueous solubility and potential for target engagement [1].
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | 4 H-bond donors, 3 H-bond acceptors |
| Comparator Or Baseline | 1-(pyrrolidin-1-ylmethyl)pyrrolidine (CAS 7309-47-9): 0 H-bond donors, 2 H-bond acceptors |
| Quantified Difference | Increase of 4 donors and 1 acceptor |
| Conditions | Computed properties from PubChem (Cactvs 3.4.8.18) |
Why This Matters
Higher hydrogen-bonding capacity directly predicts superior aqueous solubility and stronger, more directional intermolecular interactions, which is critical for biological target engagement and crystallography.
- [1] PubChem, Computed Properties for CID 56831763 and CID 24859441/related analog. View Source
